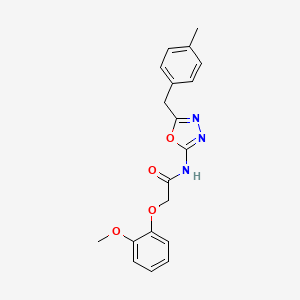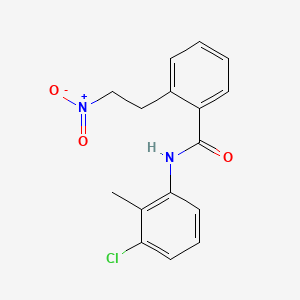
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide, also known as NCM-2NEB, is a novel compound that has been used in a variety of scientific research applications. NCM-2NEB is a nitro-substituted aromatic compound that has been synthesized from a variety of precursors. It has been shown to possess a wide range of biological activities and has been used in a number of laboratory experiments.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide involves the reaction of 3-chloro-2-methylbenzoic acid with 2-nitroethanol to form the corresponding ester, which is then converted to the amide using ammonia and a coupling reagent.
Starting Materials
3-chloro-2-methylbenzoic acid, 2-nitroethanol, ammonia, coupling reagent
Reaction
Step 1: 3-chloro-2-methylbenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride., Step 2: The acid chloride is then reacted with 2-nitroethanol in the presence of a base such as triethylamine to form the corresponding ester., Step 3: The ester is then treated with ammonia in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide product, N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide is believed to act through a variety of mechanisms, including inhibition of enzymes, modulation of receptor binding, and modulation of drug metabolism. The exact mechanism of action is still being studied and is not yet fully understood.
Efectos Bioquímicos Y Fisiológicos
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, modulate receptor binding, and modulate drug metabolism. It has also been shown to have anti-inflammatory, anti-microbial, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable under a variety of conditions. It is also relatively non-toxic and has a wide range of biological activities. However, its use in laboratory experiments is limited by its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
In the future, N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide could be further studied to better understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be done to develop new synthesis methods and to improve its solubility in water for use in laboratory experiments. Other potential future directions include the development of new derivatives of N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide, the study of its potential toxicity, and the development of new applications for N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide has been used in a variety of scientific research applications, such as in the study of enzyme inhibition, drug metabolism, and receptor binding. It has also been used in studies of the mechanism of action of drugs and the biochemical and physiological effects of drugs.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-14(17)7-4-8-15(11)18-16(20)13-6-3-2-5-12(13)9-10-19(21)22/h2-8H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWWKIYBTOCKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2898359.png)
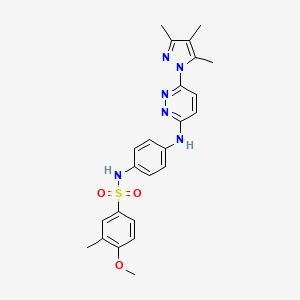
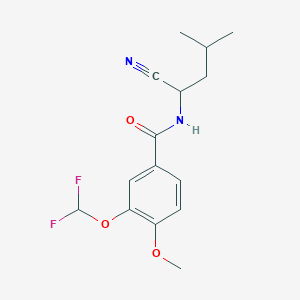
![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2898365.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2898367.png)
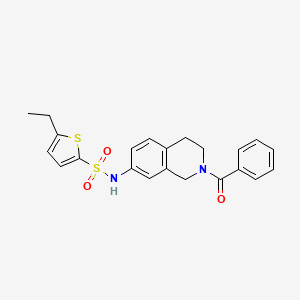
![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2898371.png)
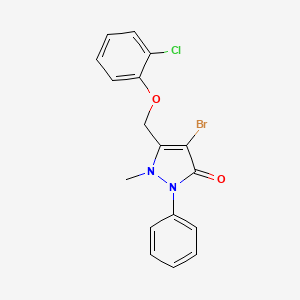
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-3-carboxamide](/img/structure/B2898373.png)
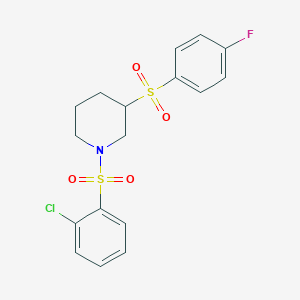
![2-(2-bromobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2898375.png)
![3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2898377.png)
![2-(3-methoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2898378.png)
